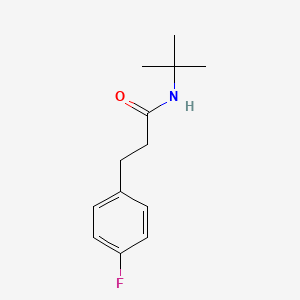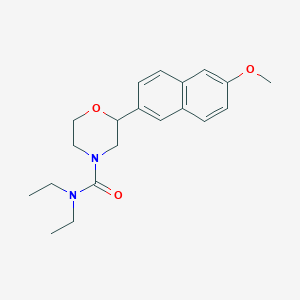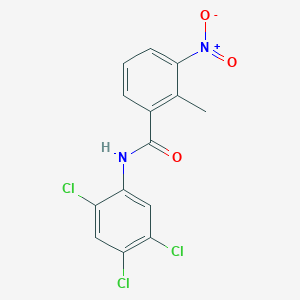![molecular formula C18H19FN2O2S B5368710 1-{5-fluoro-2-methyl-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone CAS No. 6039-76-5](/img/structure/B5368710.png)
1-{5-fluoro-2-methyl-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{5-fluoro-2-methyl-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone, also known as FPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and chemistry. FPE is a novel synthetic compound that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of 1-{5-fluoro-2-methyl-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response and cancer cell proliferation. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the inflammatory response. This compound has also been found to inhibit the activity of certain proteins that are involved in cancer cell proliferation, such as Akt and ERK.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce inflammation and pain in models of acute and chronic inflammation, such as carrageenan-induced paw edema and formalin-induced pain. This compound has also been found to exhibit significant activity against various cancer cell lines, including breast, lung, and colon cancer cell lines.
実験室実験の利点と制限
1-{5-fluoro-2-methyl-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone has several advantages for lab experiments, including its high potency and selectivity, which make it an ideal candidate for studying the mechanisms of inflammation and cancer cell proliferation. However, this compound also has some limitations, including its relatively low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of 1-{5-fluoro-2-methyl-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as agriculture and materials science, and the development of more potent and selective analogs of this compound for use in medicine and research. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
1-{5-fluoro-2-methyl-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone is synthesized using a specific method that involves the reaction of 5-fluoro-2-methyl-4-nitrophenylacetic acid with thionyl chloride, followed by the reaction of the resulting product with 4-(2-thienylcarbonyl)-1-piperazine. The final product obtained is this compound, which is a white crystalline powder.
科学的研究の応用
1-{5-fluoro-2-methyl-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone has been extensively studied for its potential applications in various fields, including medicine and chemistry. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases and pain management. This compound has also been found to exhibit significant activity against various cancer cell lines, making it a potential candidate for cancer treatment.
特性
IUPAC Name |
1-[5-fluoro-2-methyl-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2S/c1-12-10-16(15(19)11-14(12)13(2)22)20-5-7-21(8-6-20)18(23)17-4-3-9-24-17/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPHLDWDVDFFOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C)F)N2CCN(CC2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346112 |
Source


|
| Record name | ST038284 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6039-76-5 |
Source


|
| Record name | ST038284 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-(2-chlorophenyl)-2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5368633.png)
![N,N-dimethyl-7-(3-methylbutanoyl)-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5368637.png)
![N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide](/img/structure/B5368640.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)propanamide](/img/structure/B5368648.png)
![diethyl 5-[(methylsulfonyl)amino]isophthalate](/img/structure/B5368656.png)

![ethyl [5-({[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5368686.png)
![3-(4-iodophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5368690.png)
![methyl ({5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5368692.png)
![2-{[4-allyl-5-(5-bromo-2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5368697.png)


![2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5368711.png)
